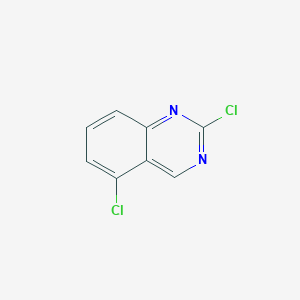

2,5-Dichloroquinazoline

Vue d'ensemble

Description

2,5-Dichloroquinazoline is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Applications De Recherche Scientifique

2,5-Dichloroquinazoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Quinazoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the production of dyes and other industrial chemicals.

Mécanisme D'action

Target of Action

2,5-Dichloroquinazoline is a derivative of quinazoline, a class of compounds known to inhibit chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to significant changes in cellular function.

Mode of Action

It is known that quinazoline derivatives can inhibit histone methyltransferase (g9a) and g9a-like protein (glp) . These enzymes are involved in the methylation of histones, a process that regulates gene expression. By inhibiting these enzymes, this compound may alter gene expression patterns, leading to changes in cellular function.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its inhibition of histone methylation. This process is a key part of the epigenetic regulation of gene expression, and its disruption can lead to changes in a wide range of cellular processes

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Analyse Biochimique

Biochemical Properties

Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitutions on the quinazoline ring, such as the dichloro substitution in 2,5-Dichloroquinazoline.

Cellular Effects

Quinazoline derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of this compound remains to be determined.

Méthodes De Préparation

The synthesis of 2,5-Dichloroquinazoline typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to generate quinazoline diones, followed by chlorination . The reaction conditions include using water as a solvent at temperatures between 20 and 100 degrees Celsius with a pH of 9 to 12. The chlorination step uses fatty amine as a solvent . This method is advantageous due to its high yield and the use of non-toxic solvents, making it suitable for industrial production .

Analyse Des Réactions Chimiques

2,5-Dichloroquinazoline undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which mediates hydride transfer reactions.

Substitution: Reactions with azolyl amines under ultrasonication to form bis(azolyl)quinazoline derivatives.

Reduction: Although specific reduction reactions for this compound are less documented, similar compounds often undergo reduction to form amine derivatives.

Common reagents and conditions for these reactions include the use of DDQ for oxidation and azolyl amines for substitution reactions . Major products formed from these reactions include various quinazoline derivatives with potential biological activities .

Comparaison Avec Des Composés Similaires

2,5-Dichloroquinazoline can be compared with other quinazoline derivatives such as:

2,4-Dichloroquinazoline: Similar in structure but differs in the position of chlorine atoms, affecting its reactivity and applications.

Bis(azolyl)quinazoline: Formed by substitution reactions with azolyl amines, showing significant antimicrobial activity.

Triazoloquinazoline: Known for its DNA intercalating properties and potential anticancer activities.

These compounds highlight the versatility and unique properties of this compound in various scientific and industrial applications.

Propriétés

IUPAC Name |

2,5-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAFDZKBQKLGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697081 | |

| Record name | 2,5-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445041-29-2 | |

| Record name | 2,5-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

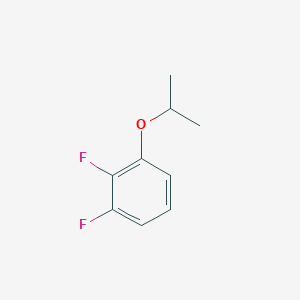

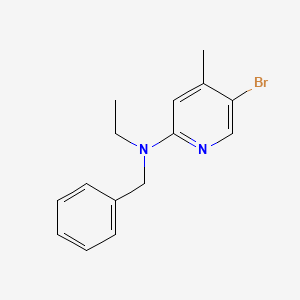

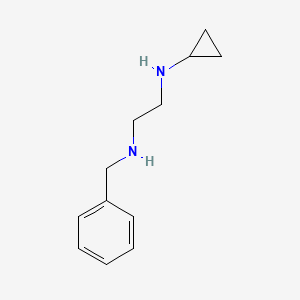

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

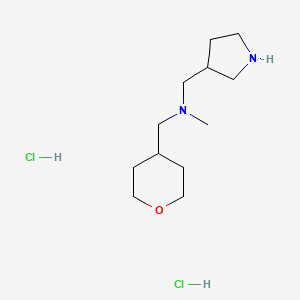

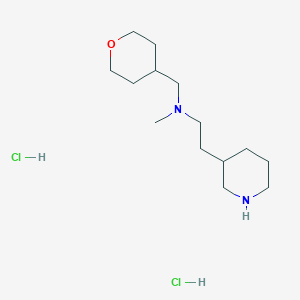

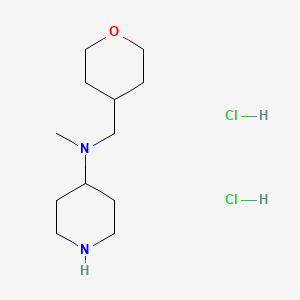

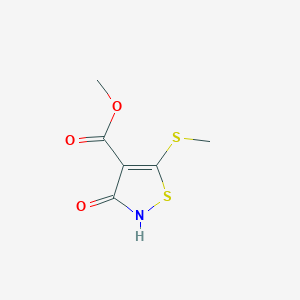

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424148.png)

![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)

![4,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424168.png)